molecular formula C18H23NO5 B1321206 Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 672323-13-6

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No.: B1321206
CAS No.: 672323-13-6
M. Wt: 333.4 g/mol
InChI Key: FYACXTJMCLJTLN-UHFFFAOYSA-N
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Description

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H23NO5 and a molecular weight of 333.38 g/mol . This compound is characterized by its piperidine ring, which is substituted with a benzyl group and an ethoxy-oxopropanoyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is used in various scientific research fields, including:

Safety and Hazards

The safety information for Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate indicates that it should be stored in an inert atmosphere at 2-8°C . The compound has been assigned the signal word ‘Warning’ and hazard statements H302, H315, and H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and ethoxy-oxopropanoyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The reaction conditions often include temperatures ranging from 2-8°C and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-2-23-17(21)11-16(20)15-9-6-10-19(12-15)18(22)24-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYACXTJMCLJTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610300
Record name Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672323-13-6
Record name Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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